2-(2,5-dichlorophenoxy)-N-methylethanimidamide
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Overview
Description
2-(2,5-dichlorophenoxy)-N-methylethanimidamide is an organic compound characterized by the presence of a dichlorophenoxy group attached to an ethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dichlorophenoxy)-N-methylethanimidamide typically involves the reaction of 2,5-dichlorophenol with monochloracetic acid to form 2,5-dichlorophenoxyacetic acid. This intermediate is then reacted with N-methylimidamide under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dichlorophenoxy)-N-methylethanimidamide can undergo various chemical reactions, including:
Substitution Reactions: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
2-(2,5-dichlorophenoxy)-N-methylethanimidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-dichlorophenoxy)-N-methylethanimidamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy structure.
2,4-Dichlorophenoxyacetamide: Another compound with similar structural features and potential biological activities.
Uniqueness
2-(2,5-dichlorophenoxy)-N-methylethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H10Cl2N2O |
---|---|
Molecular Weight |
233.09 g/mol |
IUPAC Name |
2-(2,5-dichlorophenoxy)-N'-methylethanimidamide |
InChI |
InChI=1S/C9H10Cl2N2O/c1-13-9(12)5-14-8-4-6(10)2-3-7(8)11/h2-4H,5H2,1H3,(H2,12,13) |
InChI Key |
AETZXARXVDZMDO-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(COC1=C(C=CC(=C1)Cl)Cl)N |
Origin of Product |
United States |
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